molecular formula C30H23N7O11S2 B8116048 APDye 488 Picolyl Azide

APDye 488 Picolyl Azide

Cat. No.: B8116048
M. Wt: 721.7 g/mol
InChI Key: FNTAQGUIISHKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 488 Picolyl Azide is an advanced fluorescent probe used in click chemistry. It incorporates a copper-chelating motif to enhance the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This compound is structurally identical to Alexa Fluor 488 and is known for its high sensitivity and reduced cell toxicity, making it valuable for detecting low-abundance targets and imaging living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APDye 488 Picolyl Azide involves the incorporation of a picolyl group into the azide structure. The copper-chelating motif is introduced to increase the effective concentration of copper (I) at the reaction site, thereby boosting the efficiency of the CuAAC reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is synthesized as an orange solid and is soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and water .

Chemical Reactions Analysis

Types of Reactions

APDye 488 Picolyl Azide primarily undergoes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and biocompatible, allowing for the rapid and specific labeling of biomolecules .

Common Reagents and Conditions

The CuAAC reaction involving this compound typically requires a copper (I) catalyst, which can be generated in situ from copper (II) sulfate and a reducing agent such as sodium ascorbate. The reaction is usually carried out in aqueous or mixed aqueous-organic solvents at room temperature .

Major Products

The major product of the CuAAC reaction with this compound is a stable triazole linkage between the azide and alkyne groups. This product is highly fluorescent and can be used for various imaging and detection applications .

Scientific Research Applications

APDye 488 Picolyl Azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of APDye 488 Picolyl Azide involves the formation of a copper-azide complex that reacts with alkynes to form a stable triazole linkage. The copper-chelating motif in the picolyl group enhances the local concentration of copper (I), thereby increasing the efficiency and biocompatibility of the CuAAC reaction. This mechanism allows for the rapid and specific labeling of biomolecules with minimal toxicity .

Comparison with Similar Compounds

APDye 488 Picolyl Azide is structurally identical to Alexa Fluor 488 and shares similar absorption and emission spectra with other fluorescent dyes such as DyLight 488, CF 488A, and Atto 488. the incorporation of the picolyl group and copper-chelating motif makes this compound unique in its high sensitivity and reduced cell toxicity .

List of Similar Compounds

  • Alexa Fluor 488
  • DyLight 488
  • CF 488A
  • Atto 488

Properties

IUPAC Name

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[[3-[6-(azidomethyl)pyridin-3-yl]-3-oxopropyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N7O11S2/c31-21-7-5-18-24(19-6-8-22(32)28(50(45,46)47)26(19)48-25(18)27(21)49(42,43)44)17-4-2-14(11-20(17)30(40)41)29(39)34-10-9-23(38)15-1-3-16(35-12-15)13-36-37-33/h1-8,11-12,31H,9-10,13,32H2,(H,34,39)(H,40,41)(H,42,43,44)(H,45,46,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAQGUIISHKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC(=O)C2=CN=C(C=C2)CN=[N+]=[N-])C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N7O11S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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